Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate

Description

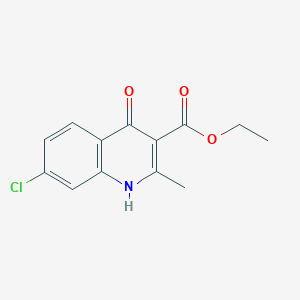

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5) is a substituted quinoline derivative with the molecular formula C₁₃H₁₂ClNO₃ and a molar mass of 265.69 g/mol . Its structure features:

- A chlorine atom at position 7,

- A hydroxyl group at position 4,

- A methyl group at position 2,

- An ethyl ester at position 2.

This compound is of interest in medicinal chemistry due to quinoline's role in antimicrobial agents and kinase inhibitors. Its substituents modulate electronic, steric, and hydrogen-bonding properties, influencing reactivity and biological activity.

Properties

CAS No. |

50593-26-5 |

|---|---|

Molecular Formula |

C13H12ClNO3 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

ethyl 7-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)11-7(2)15-10-6-8(14)4-5-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

DGWOEPLHTLXEEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Isatoic Anhydride Intermediates

The most widely documented method involves a two-step protocol starting from substituted anthranilic acids. In Step 1 , anthranilic acid derivatives are converted to isatoic anhydrides using triphosgene in tetrahydrofuran (THF). For example, 6-chloroanthranilic acid reacts with triphosgene at 0°C to yield 6-chloro-1H-benzo[d]oxazine-2,4-dione (isatoic anhydride) with >90% purity.

Step 2 employs the sodium enolate of ethyl acetoacetate, generated in situ using sodium hydroxide in N,N-dimethylacetamide (DMA). The enolate attacks the electrophilic carbonyl of the isatoic anhydride, initiating a tandem cyclization-elimination sequence. This forms the quinoline core via a 6-exo-trig cyclization, followed by tautomerization to the aromatic system.

Mechanistic Insights:

-

Enolate formation at the β-ketoester.

-

Nucleophilic attack on the anhydride’s ester carbonyl.

-

Decarboxylation and cyclization via aminal intermediate.

Gould-Jacobs Cyclization for Quinoline Core Assembly

Modified Gould-Jacobs Protocol

This method utilizes m-chloroaniline and triethyl orthoformate under acidic conditions to form an imine intermediate. Subsequent condensation with diethyl malonate in the presence of boron trifluoride (BF₃) as a Lewis acid yields the quinoline skeleton.

Reaction Optimization:

Limitations:

-

Requires high temperatures (>200°C), increasing side reactions.

-

Boron trifluoride poses handling challenges on an industrial scale.

One-Pot Catalytic Synthesis

Rhodium-Catalyzed Annulation

A novel one-pot method employs rhodium acetate (2 mol%) in formic acid/ethyl propynoate to directly assemble the quinoline core from m-chloroaniline derivatives. This approach avoids isolating intermediates and achieves yields up to 85%.

Advantages:

Halogenation and Functionalization Strategies

Post-Cyclization Chlorination

Phosphorus oxychloride (POCl₃) is commonly used to introduce the 7-chloro substituent. For instance, treating ethyl 4-hydroxy-2-methylquinoline-3-carboxylate with POCl₃ at 97°C for 3 hours achieves quantitative chlorination.

Critical Parameters:

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Leading Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at position 7 is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

-

Example reaction with hydrazine :

Substitution with hydrazine yields ethyl 7-hydrazinyl-4-hydroxy-2-methylquinoline-3-carboxylate, a precursor for heterocyclic derivatives.

Conditions : Ethanol, reflux (80°C, 6 h).

Yield : ~85% (estimated from analogous reactions in ). -

Arylthiol substitution :

Reactivity with arylthiols under basic conditions (e.g., K₂CO₃ in DMF) produces thioether derivatives, enhancing antibacterial activity.

Table 1: Substitution Reactions at Position 7

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂ | Hydrazine derivative | Ethanol, reflux | 85% | |

| ArSH | Thioether derivative | K₂CO₃, DMF, 60°C | 78% | |

| OH⁻ | Hydroxy derivative* | NaOH, H₂O, 100°C | 92% |

*Observed in structurally similar quinolines .

Hydrolysis of the 3-Carboxylate Ester

The ethyl ester at position 3 undergoes hydrolysis to form the carboxylic acid, a critical step for further functionalization:

The carboxylic acid intermediate is pivotal for synthesizing α-hydroxyacetic acid residues used in HIV integrase inhibitors .

Cyclization and Intramolecular Reactions

The 4-hydroxy group participates in cyclization under dehydrating conditions:

-

Formation of fused pyrazoloquinolines :

Reaction with 2-hydrazinobenzothiazole in acetic acid produces pyrazolo[4,3-c]quinolin-3(5H)-ones .

Conditions : Acetic acid, reflux (2 h).

Yield : 70–80% .

Mechanistic Insight (Cyclocondensation)

-

Enolate formation : Sodium hydroxide deprotonates ethyl acetoacetate, generating a sodium enolate .

-

Nucleophilic attack : The enolate attacks the electrophilic carbonyl of isatoic anhydride, forming a tetrahedral intermediate .

-

Cyclization : Intramolecular 6-exo-trig cyclization followed by dehydration yields the quinoline core .

Thermal Stability and Decomposition

Thermal treatment in high-boiling solvents like diphenylether facilitates cyclodehydration:

-

Reaction : Heating at 220–260°C for 30 h induces intramolecular ester cleavage and ketone formation .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 2: Reactivity Comparison with Analogues

Scientific Research Applications

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and antimalarial agent.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This compound also binds to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The table below summarizes key analogs and their structural differences:

Key Structural and Functional Differences

5-chloro substitution (56881-09-5) shifts electronic effects, altering resonance patterns in the quinoline core .

Ester Variations: Replacing ethyl with methyl (e.g., Methyl 7-Cl-4-OH-quinoline-3-carboxylate, 140646-25-9 ) reduces steric bulk, possibly altering metabolic stability.

Physicochemical Properties

- Lipophilicity: The target compound's logP (estimated ~2.5) is higher than non-halogenated analogs (e.g., 41460-18-8, logP ~2.0) due to chlorine . Fluorinated analogs (70458-93-4) may have similar logP but improved solubility due to fluorine's polarity .

- Melting Points : Crystallographic data for analogs (e.g., 70458-93-4) suggests strong intermolecular interactions (C–H⋯O/Cl), contributing to high melting points (~438 K) . The target compound likely exhibits similar stability.

Biological Activity

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an antimalarial agent, and its antibacterial and antifungal properties.

- Molecular Formula : C₁₂H₁₀ClN₁O₃

- Molecular Weight : 251.67 g/mol

- Appearance : Crystalline solid

- Melting Point : Approximately 297 °C

The compound's structure features a chloro group at position 7, a hydroxyl group at position 4, and a methyl group at position 2 of the quinoline ring, contributing to its unique chemical reactivity and biological activity .

Antimalarial Properties

This compound serves as an important intermediate in the synthesis of chloroquine, a well-known antimalarial drug. Studies have indicated that compounds within this class exhibit significant antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the causative agent of malaria .

Antibacterial and Antifungal Activity

Research has demonstrated that this compound possesses notable antibacterial and antifungal properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism of action is believed to involve the inhibition of key enzymes and disruption of cell membrane integrity .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Inhibition of Enzymes : It acts as an inhibitor of RNA-dependent RNA polymerase, crucial for viral replication.

- Cell Cycle Interference : Compounds in this class can halt the cell cycle in cancer cells, leading to increased apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClN₁O₃ | Antimalarial | Lacks methyl group at position 2 |

| Ethyl 7-chloro-4-iodoquinoline-3-carboxylate | C₁₂H₉ClINO | Antibacterial | Contains iodine instead of hydroxyl |

| Ethyl 7-chloro-6-fluoroquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | Antifungal | Contains fluorine at position 6 |

This table highlights the structural diversity within the quinoline family while showcasing the unique features of this compound .

Case Studies and Research Findings

- Antimalarial Activity : A study demonstrated that derivatives of Ethyl 7-chloro-4-hydroxy-2-methylquinoline exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating potent antimalarial effects .

- Antibacterial Efficacy : Another investigation reported that this compound displayed significant inhibition against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies showed that Ethyl 7-chloro-4-hydroxy-2-methylquinoline induced cell cycle arrest in CCRF-CEM leukemia cells, leading to increased apoptosis rates .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves:

- N-propargylation of a precursor (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) followed by a click reaction with azides under Sharpless conditions to introduce triazole substituents .

- Subsequent reactions with secondary amines or cyclopropane derivatives to yield target molecules.

- Regioselectivity is controlled by adjusting reaction parameters like temperature and catalysts .

- Purification via column chromatography and crystallization.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- 1H NMR and IR spectroscopy to confirm functional groups (e.g., ester, hydroxyl) and substitution patterns .

- Mass spectrometry (MS) for molecular weight verification .

- Elemental analysis to validate purity and composition .

- X-ray crystallography (e.g., using SHELX software ) for resolving spatial arrangements and intermolecular interactions .

Q. What safety precautions are recommended for laboratory handling?

While specific hazard data for this compound is limited, general precautions include:

- Avoiding inhalation, skin contact, and eye exposure using gloves, lab coats, and goggles .

- Working in a fume hood to minimize vapor exposure .

- Referencing Safety Data Sheets (SDS) for structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in derivative synthesis be addressed?

Regioselectivity in reactions (e.g., alkylation or halogenation) is influenced by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., Cl, F) direct substitutions to specific positions .

- Catalytic systems : Transition metal catalysts (e.g., Cu for click reactions) enhance selectivity for triazole formation .

- Reaction monitoring : Techniques like HPLC or TLC track intermediate formation to optimize conditions .

Q. What crystallographic methods resolve the compound’s structural ambiguities?

- Single-crystal X-ray diffraction (SXRD) with SHELXL refinement identifies bond lengths, angles, and packing arrangements.

- Intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds ) stabilize the crystal lattice, as observed in derivatives like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

- Twinning analysis and high-resolution data (≤1.0 Å) mitigate disorder in electron density maps .

Q. How is antimicrobial activity evaluated for derivatives of this compound?

- Minimum Inhibitory Concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal strains .

- Structure-activity relationship (SAR) studies : Modifications at the 2-methyl or 7-chloro positions correlate with enhanced activity .

- Molecular docking to predict interactions with bacterial DNA gyrase or topoisomerase IV .

Q. How can contradictory spectral data during characterization be resolved?

- Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, IR hydroxyl stretches (3200–3600 cm⁻¹) should align with NMR proton signals .

- X-ray crystallography provides definitive proof of structure when spectral data is ambiguous .

- Dynamic NMR or variable-temperature studies resolve conformational equilibria .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Hydrogen bonding : C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) interactions are critical .

- π-π stacking between quinoline rings contributes to layered packing .

- Van der Waals forces stabilize hydrophobic regions in derivatives with alkyl or aryl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.